5-(5-Bromo-2-hydroxyphenyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
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Overview
Description
The compound of interest, 5-(5-Bromo-2-hydroxyphenyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione, is a derivative of 1,2,4-triazole, which is a heterocyclic compound featuring a five-membered ring of two carbon atoms and three nitrogen atoms. The 1,2,4-triazole derivatives are known for their diverse biological activities and are of significant interest in medicinal chemistry.
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives typically involves the reaction of thiosemicarbazide with various aldehydes or ketones in the presence of acid catalysts. For instance, the synthesis of N2-hydroxymethyl and N2-aminomethyl derivatives of 4-aryl-5-(3-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has been reported, showcasing the versatility of the triazole core in generating novel compounds with potential antibacterial activity . Similarly, Schiff base derivatives of 1,2,4-triazole thione have been synthesized through condensation reactions, further demonstrating the chemical reactivity of the triazole moiety .
Molecular Structure Analysis
The molecular structure of 1,2,4-triazole derivatives has been extensively studied using computational methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) calculations. These studies provide insights into the optimized molecular geometry, vibrational frequencies, and chemical shift values, which are often compared with experimental data from techniques like X-ray diffraction and NMR spectroscopy . The molecular geometry from these calculations can reveal intramolecular interactions such as hydrogen bonding, which are crucial for the stability and biological activity of the compounds.
Chemical Reactions Analysis
1,2,4-Triazole derivatives can undergo various chemical reactions due to the presence of reactive sites in the molecule. For example, the thione group can participate in nucleophilic substitution reactions, while the hydroxyphenyl moiety can be involved in electrophilic aromatic substitution. The reactivity of these sites allows for the synthesis of a wide array of derivatives with different substituents, which can be tailored for specific biological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazole derivatives are influenced by their molecular structure. Computational studies have provided valuable information on thermodynamic parameters, molecular electrostatic potentials, and frontier molecular orbitals, which are indicative of the compound's reactivity and stability . Additionally, the solubility and crystalline properties of these compounds can be determined through experimental methods, which are essential for their practical application in drug development .
Scientific Research Applications
Antibacterial Activity
Compounds related to 5-(5-Bromo-2-hydroxyphenyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione have been studied for their antibacterial properties. For instance, novel derivatives of triazole-thiones exhibited significant antibacterial activity against various Gram-positive and Gram-negative bacterial strains (Plech, Wujec, Kaproń, Kosikowska, & Malm, 2011).
Synthesis and Characterization
Various methods for synthesizing triazole derivatives have been explored, highlighting their versatile nature and potential for chemical manipulation. The synthesis and characterization of these compounds are essential for understanding their potential applications (Rzhevskii, Gerasimova, Alov, Kozlova, Danilova, Khapova, & Suponitskii, 2012).
Antimicrobial Activities
Several triazole derivatives, including compounds similar to this compound, have been synthesized and evaluated for their antimicrobial activities. These compounds showed promising results against a variety of microorganisms, indicating their potential in developing new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Corrosion Inhibition
Triazole-thione derivatives have been studied for their potential in corrosion inhibition. This application is particularly relevant in the field of materials science, where preventing corrosion can significantly extend the lifespan and functionality of various materials (Al-amiery, Shaker, Kadhum, & Takriff, 2020).
Anti-Inflammatory Activity
Some triazole-thione compounds have demonstrated promising anti-inflammatory activity, suggesting their potential use in developing new anti-inflammatory drugs. This highlights the diverse biological activities that such compounds can exhibit (Al-Abdullah, Asiri, Lahsasni, Habib, Ibrahim, & El-Emam, 2014).
Luminescent Properties
The luminescent properties of triazole-thione compounds have been investigated, which could be useful in developing new materials for optoelectronic applications. This research provides insights into the photophysical properties of these compounds (Nadeem, Yunus, Bhatti, Ayub, Mehmood, & Saif, 2017).
Potential Antidepressant Agents
Some 1,2,4-triazole-3-thione derivatives have been evaluated for potential antidepressant activity. This exploration into their neurological effects opens up new avenues for drug development in mental health (Kane, Dudley, Sorensen, & Miller, 1988).
Nonlinear Optical Properties
The nonlinear optical properties of these compounds have been studied, indicating their potential in photonics and telecommunications. Such properties are crucial for developing advanced materials for optical computing and signal processing (Nadeem et al., 2017).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
3-(5-bromo-2-hydroxyphenyl)-4-methyl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3OS/c1-13-8(11-12-9(13)15)6-4-5(10)2-3-7(6)14/h2-4,14H,1H3,(H,12,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLYDYXWQQJZQFZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=S)C2=C(C=CC(=C2)Br)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70425266 |
Source
|
Record name | AC1OA0XE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70425266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
406184-39-2 |
Source
|
Record name | AC1OA0XE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70425266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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